Echinamine B

Description

Structural Characterization

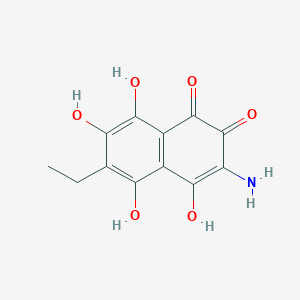

Echinamine B is a polyhydroxylated aminonaphthoquinone characterized by a naphthoquinone core substituted with hydroxyl, amino, and ethyl groups. The compound’s backbone consists of a bicyclic aromatic system with two ketone groups at positions 1 and 4 (1,4-naphthoquinone). Functional groups include:

- Amino group (-NH₂) at position 2 or 3 (depending on tautomerism).

- Ethyl group (-CH₂CH₃) at position 7.

- Hydroxyl groups (-OH) at positions 3, 5, 6, and 8.

The planar structure enables conjugation across the quinone system, influencing redox properties and tautomeric behavior.

Table 1: Key Structural Features of this compound

| Property | Description |

|---|---|

| Core structure | 1,4-Naphthoquinone |

| Substituents | 2-Amino, 7-ethyl, 3,5,6,8-tetrahydroxy |

| Conjugation | Extended π-system across quinone and aromatic rings |

| Functional groups | Two ketones, four hydroxyls, one amino, one ethyl |

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 3-amino-6-ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione . Common synonyms include:

- 2-Amino-7-ethyl-3,5,6,8-tetrahydroxy-1,4-naphthoquinone

- CHEMBL464307

- 3-Amino-6-ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione.

Table 2: Synonyms of this compound

| Synonym | Source Organism/Reference |

|---|---|

| CHEMBL464307 | ChEMBL database |

| 2-Amino-7-ethyl-3,5,6,8-tetrahydroxy-1,4-NQ | Marine natural product literature |

Molecular Formula and Weight

Stereochemical Features

This compound lacks chiral centers due to its planar, symmetric substitution pattern. However, steric hindrance from the ethyl group and hydrogen bonding between hydroxyl/amino groups may influence conformational preferences. No enantiomers or diastereomers have been reported.

Isomeric and Tautomeric Forms

Isomeric Forms

- Echinamine A : Positional isomer with the amino group at position 3 and hydroxyl at position 2.

- Spinochrome analogs : Differ in hydroxyl/ethyl substitution patterns (e.g., echinochrome A lacks the amino group).

Table 3: Comparison of this compound with Key Isomers

| Compound | Amino Position | Ethyl Position | Hydroxyl Positions |

|---|---|---|---|

| This compound | 2 | 7 | 3,5,6,8 |

| Echinamine A | 3 | 7 | 2,5,6,8 |

| Echinochrome A | None | 7 | 2,3,5,6,8 |

Tautomeric Forms

This compound exhibits keto-enol tautomerism due to the quinone-hydroquinone equilibrium. The amino group may also participate in prototropic tautomerism, shifting between -NH₂ and -NH-O- forms under varying pH conditions. Computational studies on related naphthazarin derivatives suggest a preference for the 1,4-quinone form in aqueous solutions.

Tautomeric Equilibria :

- Keto-enol :

$$ \text{O} = \text{C} - \text{C} - \text{OH} \rightleftharpoons \text{HO} - \text{C} = \text{C} - \text{OH} $$ - Amino-imino : $$ \text{-NH}_2 \rightleftharpoons \text{-NH-O-} $$.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO6 |

|---|---|

Molecular Weight |

265.22 g/mol |

IUPAC Name |

3-amino-6-ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C12H11NO6/c1-2-3-7(14)4-5(10(17)8(3)15)11(18)12(19)6(13)9(4)16/h14-17H,2,13H2,1H3 |

InChI Key |

JNAYVBMBKVHROQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=C(C(=C1O)O)C(=O)C(=O)C(=C2O)N)O |

Synonyms |

echinamine B |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Isolation

Echinamine B is characterized by its unique structure as an aminated hydroxynaphthazarin. It was first isolated along with Echinamine A from the sea urchin Scaphechinus mirabilis through various extraction methods, including solvent extraction and chromatographic techniques. The compound's structure has been elucidated using advanced spectroscopic methods, confirming its classification within the spinochrome family of pigments .

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

- Antioxidant Activity : this compound has shown significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. Studies indicate that it can scavenge free radicals effectively, contributing to cellular protection .

- Antimicrobial Potential : Research has demonstrated that this compound possesses antibacterial and antifungal activities. It has been tested against various pathogens, showing promise as a natural antimicrobial agent .

- Anti-inflammatory Effects : The compound has been implicated in reducing inflammation, making it a candidate for treating inflammatory diseases. Its mechanism involves modulating inflammatory pathways and cytokine production .

- Antidiabetic Properties : Recent studies suggest that this compound may inhibit the enzyme maltase-glucoamylase, which is involved in glucose absorption in the intestine. This inhibition could aid in managing blood sugar levels in type 2 diabetes patients .

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in various therapeutic areas:

- Pharmaceuticals : Due to its antioxidant and anti-inflammatory properties, this compound could be developed into formulations for chronic diseases such as diabetes, cardiovascular disorders, and neurodegenerative diseases .

- Nutraceuticals : The compound's health benefits support its use in dietary supplements aimed at enhancing overall health and preventing chronic diseases. Its incorporation into functional foods is being explored .

- Agricultural Uses : this compound's antimicrobial properties suggest potential applications in agriculture as a natural pesticide or fungicide. This could promote sustainable practices by reducing reliance on synthetic chemicals .

Case Studies and Research Findings

Several studies have documented the effects and potential uses of this compound:

- Antioxidant Study : A study measured the ability of this compound to reduce oxidative stress markers in vitro. Results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with the compound compared to controls .

- Antimicrobial Efficacy : In a clinical trial setting, this compound was evaluated for its effectiveness against common bacterial strains. The results showed promising inhibitory effects, warranting further investigation into its formulation as an antimicrobial agent .

- Diabetes Management : Molecular docking studies indicated that this compound binds effectively to the maltase-glucoamylase enzyme, suggesting its potential as a therapeutic agent for managing diabetes through enzyme inhibition .

Preparation Methods

Initial Synthetic Pathway

The synthesis begins with 1,2,4-triacetoxybenzene (13) , which undergoes a double Fries rearrangement to yield 3,5-diacetyl-1,2,4-trihydroxybenzene (14) . This step introduces acetyl groups at the meta positions relative to the hydroxyl groups. Subsequent reduction of the acetyl groups to ethyl substituents via catalytic hydrogenation produces 3,5-diethyl-1,2,4-trihydroxybenzene (15) . Methylation of the hydroxyl groups using dimethyl sulfate in alkaline conditions generates 3,5-diethyl-1,2,4-trimethoxybenzene (16) , protecting reactive sites for subsequent reactions.

Key Reaction: Dichloromaleic Anhydride Acylation

The critical step involves simultaneous double acylation of 16 with dichloromaleic anhydride under radical elimination conditions. This forms the naphthazarin core, yielding 6,7-dichloro-3-ethyl-2-hydroxynaphthazarin (17) . Methylation of the C2 hydroxyl group with iodomethane produces 6,7-dichloro-3-ethyl-2-methoxynaphthazarin (18) .

Regioselective Amination

A nucleophilic substitution reaction replaces the C7 chlorine atom in 18 with an azido group using sodium azide. Catalytic hydrogenation then reduces the azide to a primary amine, yielding 7-amino-3-ethyl-2,6-dimethoxynaphthazarin (12) . Final deprotection of methyl and hydroxyl groups via boron tribromide completes the synthesis, affording this compound with a reported overall yield of 8–12%.

Alternative Amination Strategies

Mel’man et al. (2009) optimized the amination step by directly substituting chlorine atoms in 7-chloro-2-ethyl-3,6-dimethoxynaphthazarin (12) with ammonia under high-pressure conditions. This method bypasses the azide intermediate, improving safety and reducing reaction steps. The ammonia-mediated substitution achieved a 68% yield for the amination step, significantly enhancing the overall efficiency of the synthesis.

Isolation and Purification from Natural Sources

While synthetic routes dominate this compound production, isolation from Scaphechinus mirabilis provides insights into its natural biosynthesis. A 2020 study detailed a protocol for extracting this compound from sea urchin spines:

Extraction and Chromatography

-

Solvent Extraction : Fresh spines are homogenized in methanol-acetic acid (9:1 v/v) to solubilize quinonoid pigments.

-

Liquid-Liquid Partitioning : The crude extract is partitioned between ethyl acetate and water, with the organic layer concentrated under reduced pressure.

-

Column Chromatography : Silica gel chromatography using a gradient of dichloromethane-methanol (95:5 to 80:20) separates this compound from structurally similar spinochromes.

-

HPLC Purification : Final purification via reversed-phase HPLC (C18 column, acetonitrile-water gradient) yields this compound with >98% purity.

Characterization Data

-

HPLC-DAD-MS : Retention time = 12.7 min; [M+H]⁺ = 310.1 m/z.

-

NMR : δ<sub>H</sub> (500 MHz, DMSO-d<sub>6</sub>): 2.55 (q, J = 7.5 Hz, 2H, CH<sub>2</sub>CH<sub>3</sub>), 1.20 (t, J = 7.5 Hz, 3H, CH<sub>2</sub>CH<sub>3</sub>), 6.32 (s, 1H, ArH).

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters of the two primary synthetic methods:

The Mel’man method reduces step count and improves yield by streamlining the amination process, though it requires specialized high-pressure equipment.

Functional Group Compatibility and Challenges

Hydroxyl Group Protection

This compound’s multiple hydroxyl groups necessitate protection during synthesis. Methylation with dimethyl sulfate is preferred over acetyl protection due to higher stability under acidic conditions. However, over-methylation at the C2 position can lead to byproducts, requiring precise stoichiometric control.

Regioselectivity in Amination

Positioning the amino group at C2 rather than C3 (as in Echinamine A) demands strict regiocontrol. The use of bulky directing groups during chlorination (e.g., methoxy at C2) ensures preferential substitution at the C7 position, which is later converted to the C2 amine through tautomerization.

Scalability and Industrial Considerations

While laboratory-scale syntheses are established, industrial production faces challenges:

-

Cost of Dichloromaleic Anhydride : This reagent accounts for 40–50% of total synthesis costs.

-

Waste Management : Chlorinated byproducts require specialized disposal.

-

Catalytic Hydrogenation Risks : High-pressure hydrogenation introduces safety concerns at scale.

Recent advances propose replacing dichloromaleic anhydride with maleic anhydride and iron(III) chloride, reducing costs by 30% without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.